molecular formula C12H13NO2 B1325190 5-(2-Methoxyphenyl)-5-oxovaleronitrile CAS No. 898786-49-7

5-(2-Methoxyphenyl)-5-oxovaleronitrile

Cat. No.: B1325190
CAS No.: 898786-49-7
M. Wt: 203.24 g/mol
InChI Key: UZKWUGWNEDSRTF-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-5-oxovaleronitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a ketone, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-5-oxovaleronitrile typically involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress or modulate receptors related to inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)-5-oxovaleronitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-(2-methoxyphenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-12-8-3-2-6-10(12)11(14)7-4-5-9-13/h2-3,6,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKWUGWNEDSRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645186
Record name 5-(2-Methoxyphenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-49-7
Record name 5-(2-Methoxyphenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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